2-(Oxan-4-ylmethoxy)benzoic acid

Description

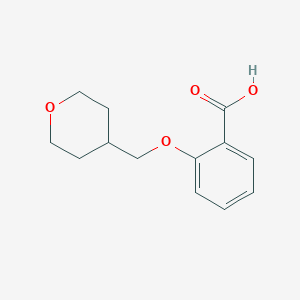

2-(Oxan-4-ylmethoxy)benzoic acid is a benzoic acid derivative featuring a tetrahydropyran (oxane) ring attached via a methoxy group at the ortho position of the aromatic carboxylic acid core. Its molecular formula is C₁₃H₁₆O₄ (inferred from the structural isomer 4-(Oxan-4-ylmethoxy)benzoic acid in and ), with a molecular weight of 236.26 g/mol .

The oxan-4-ylmethoxy group introduces steric bulk and moderate polarity, which may influence solubility, metabolic stability, and receptor interactions compared to simpler substituents (e.g., methoxy or ethoxy groups). While direct physicochemical data (e.g., melting point, solubility) for the 2-substituted isomer are sparse, its structural analog, 4-(Oxan-4-ylmethoxy)benzoic acid, is described as a white, odorless solid requiring standard laboratory safety precautions .

Properties

IUPAC Name |

2-(oxan-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-13(15)11-3-1-2-4-12(11)17-9-10-5-7-16-8-6-10/h1-4,10H,5-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMHTGVXIFZJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-ylmethoxy)benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid with oxan-4-ylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a dehydrating agent to facilitate the formation of the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-ylmethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Oxidation: Benzoic acid derivatives or ketones.

Reduction: 2-(Oxan-4-ylmethoxy)benzyl alcohol.

Substitution: Various substituted benzoic acid derivatives, depending on the substituent introduced.

Biological Activity

2-(Oxan-4-ylmethoxy)benzoic acid is a benzoic acid derivative characterized by the presence of an oxane ring and a methoxy group. This unique structure contributes to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article reviews the current understanding of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of approximately 214.24 g/mol. The compound's structure includes:

- Oxane Ring : Contributes to unique reactivity.

- Methoxy Group : Influences solubility and biological interactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is hypothesized to involve disruption of microbial cell membranes or inhibition of specific metabolic pathways, although detailed mechanisms remain under investigation .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties , potentially modulating pathways related to inflammation. It has shown promise in enhancing the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for cellular homeostasis and inflammation regulation .

In Vitro Studies

In vitro assays have demonstrated that this compound can enhance the activity of cathepsins B and L, enzymes involved in protein degradation. For instance, compounds with similar structures have been shown to activate these enzymes significantly, suggesting that this compound could similarly influence proteostasis networks .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | |

| 3-Chloro-4-methoxybenzoic acid | Strong activation of cathepsins B and L |

Cytotoxicity Assessments

Studies assessing cytotoxicity in various cell lines (e.g., Hep-G2, A2058) have indicated low toxicity levels for derivatives similar to this compound. These findings suggest that while the compound may exert biological effects, it does not compromise cell viability at tested concentrations .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Esterification : Reacting benzoic acid derivatives with oxane alcohols.

- Direct Methoxylation : Using methanol in the presence of acidic catalysts.

Optimizing these methods can enhance yield and purity, making the compound more accessible for research and application purposes.

Comparison with Similar Compounds

Bioactivity

- Antimicrobial Activity: Compounds like 2-(4-Methoxyphenoxymethyl)benzoic acid exhibit microbicidal activity against Gram-positive bacteria, attributed to electron-withdrawing substituents enhancing membrane disruption . In contrast, the oxan-4-ylmethoxy group in this compound may confer improved metabolic stability but requires empirical validation .

- Taste Receptor Binding : Derivatives such as 2-(4-methylbenzoyl)benzoic acid show stronger binding to T1R3 taste receptors (ΔGbinding = -7.2 kcal/mol) compared to simpler analogs, suggesting substituent bulk and electronic effects modulate receptor interactions .

Key Research Findings

Substituent Effects on Solubility : The oxan-4-ylmethoxy group enhances aqueous solubility compared to purely hydrophobic substituents (e.g., benzoyl) but reduces it relative to polar groups (e.g., methoxycarbonyl) .

Metabolic Pathways : Benzoic acid derivatives with ether linkages (e.g., oxan-4-ylmethoxy) are prone to oxidative cleavage in bacterial systems, as seen in phyllodulcin degradation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.